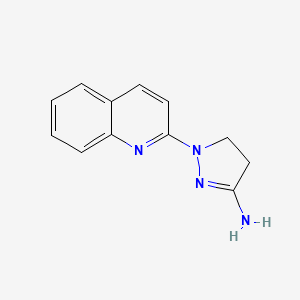
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is a chemical compound with a unique structure that includes a tetrahydroindene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroindene core, followed by the introduction of the dimethanamine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanol
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethylamine
Uniqueness
Compared to similar compounds, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine stands out due to its specific functional groups and reactivity. These unique features make it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
88379-95-7 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
[4-(aminomethyl)-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h1-2,4,7-8,10-12H,3,5-6,13-14H2 |
InChI 键 |
YEQBYGLPDJBAHA-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3C2C=C(C3CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




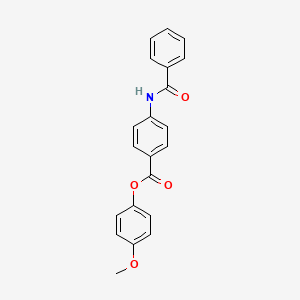
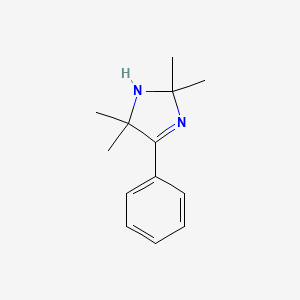

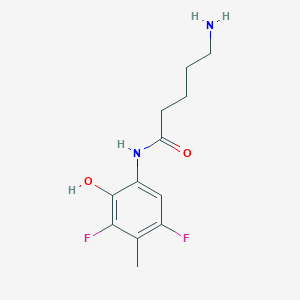
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
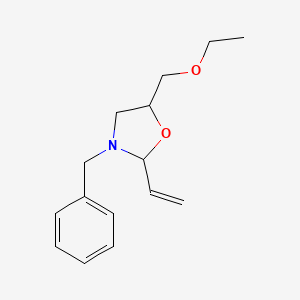
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
